molecular formula C16H16Cl2OS B14353726 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene CAS No. 90184-21-7

1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene

Cat. No.: B14353726
CAS No.: 90184-21-7
M. Wt: 327.3 g/mol
InChI Key: PTPNROOWLLLCDH-UHFFFAOYSA-N
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Description

1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene is an organic compound that features a benzene ring substituted with two chlorine atoms and a propoxy group attached to a benzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene typically involves the following steps:

    Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-(benzylsulfanyl)propanol. This can be achieved by reacting benzyl mercaptan with 3-chloropropanol under basic conditions.

    Etherification: The 3-(benzylsulfanyl)propanol is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the benzylsulfanyl group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Nucleophilic Substitution: Amines, thiols, potassium carbonate.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Nucleophilic Substitution: Substituted benzene derivatives.

    Reduction: Reduced benzylsulfanyl derivatives.

Scientific Research Applications

1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation reactions may contribute to its biological effects by modifying cellular components and signaling pathways.

Comparison with Similar Compounds

  • 1-[3-(Methylsulfanyl)propoxy]-2,4-dichlorobenzene
  • 1-[3-(Ethylsulfanyl)propoxy]-2,4-dichlorobenzene
  • 1-[3-(Phenylsulfanyl)propoxy]-2,4-dichlorobenzene

Comparison: 1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and phenyl analogs, the benzyl group provides additional steric and electronic effects, potentially enhancing its reactivity and biological activity.

Properties

CAS No.

90184-21-7

Molecular Formula

C16H16Cl2OS

Molecular Weight

327.3 g/mol

IUPAC Name

1-(3-benzylsulfanylpropoxy)-2,4-dichlorobenzene

InChI

InChI=1S/C16H16Cl2OS/c17-14-7-8-16(15(18)11-14)19-9-4-10-20-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2

InChI Key

PTPNROOWLLLCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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